Galaxolide

Overview

Description

What is Galaxolide?

This compound is a synthetic polycyclic musk that is frequently used in perfumes and other personal care products[“]. It is one of the most commonly detected synthetic polycyclic musks in aquatic waterways[“].

Scientific research has shown that this compound and other polycyclic musks can accumulate in tissues and may break down the body’s defenses against toxic substances[“]. These substances have been found in tissues in fish taken from US and German waterways[“].

A study published in the Archives of Environmental Contamination and Toxicology investigated the acute and chronic effects of this compound on three benthic invertebrates[“]. The study found that the acute and chronic LC50s for this compound ranged from 238 to 736 mg/kg sediment for all three species[“].these concentrations were above those commonly detected in the environment.

Synthetic Analysis

How to Comprehensively Analyze Galaxolide?

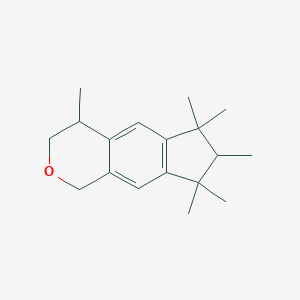

This compound, also known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8,-hexamethyl-cyclopenta [g]benzopyran (HHCB), is a synthetic musk with a clean sweet musky floral woody odor used in fragrances. It was first synthesized in 1965[“][“].

Reaction Equation this compound can be synthesized from tert-amylene by reaction with alpha-methylstyrene[“].

Reaction Conditions The synthesis method is described as simple and mild[“].

Reaction Steps The synthesis of this compound involves the reaction of tert-amylene with alpha-methylstyrene to obtain 1,1,2,3,3-pentamethylindane. This intermediate molecule can then be hydroxyalkylated by reaction with propylene oxide, during a Friedel and Craft reaction, catalyzed by aluminum chloride[“].

Safety and Environmental Protection this compound and other synthetic musks can accumulate in tissues and may break down the body’s defenses against toxic substances. They have been found in tissues in fish taken from US and German waterways. This compound is classified as H410: “Very toxic to aquatic life with long-lasting effects” under EU CLP classification rules. Therefore, safety measures should be taken during the synthesis process to prevent exposure and environmental contamination[“].

Molecular Structure

Galaxolide molecular structure analysis guide?

This compound, is a synthetic musk used in fragrances. It is a mixture of isomers and has chiral centers at carbon atom 4 and 7[“].

Atomic Arrangement The atoms in this compound are arranged in a complex structure that includes a cyclopenta [g] benzopyran ring system[“].

Bonding Type this compound consists of covalent bonds, typical for organic compounds.

Geometry this compound has a complex three-dimensional structure due to its cyclic nature[“].

Stereochemistry this compound has chiral centers at carbon atom 4 and 7. The isomers are (4R,7R), (4R,7S), (4S,7S) and (4S, 7R)[“].

Mechanism of Action

In-depth exploration of Galaxolide's mechanism of action

Target of Action this compound is an endocrine disruptor, which means that its targets may be hormone receptors or other components of the endocrine system[“][“].

Mode of Action this compound is an endocrine disruptor, meaning that it interferes with hormones and other chemical signals. This interference can have a variety of effects on the body's normal functions[“][“].

Result of Action The action of this compound can lead to several biological and chemical effects. It has been shown to induce changes in biomarker responses of mussels, mainly at the cellular level. Additionally, this compound is a photolabile compound, meaning it degrades under the influence of light, particularly UV light.

Side Effects Exposure to this compound has been linked to multiple harmful health effects including reproductive and developmental disorders, hormone disruption, and obesity[“]. This compound may break down the body’s natural defenses against other toxic chemical exposure[“].

Action Environment The action of this compound can be affected by environmental factors. For instance, its degradation is influenced by light, particularly UV light[“]. Moreover, this compound is a highly viscous liquid at room temperature, and its physical state can influence its behavior in the environment[“].

Physical Properties

What are the physical properties of Galaxolide?

State at standard temperature and pressure this compound is a highly viscous liquid at room temperature[“].

Colour and appearance As a liquid, it vary from transparent to translucent.

Melting and boiling points It has a melting point of -20℃. Based on the boiling point of 160℃ at 4hPa1, its boiling point is estimated to be 330℃[“].

Chemical Properties

What are the chemical properties of Galaxolide?

Stability this compound is a synthetic musk used in fragrances and is considered stable under normal conditions[“].

Toxicity this compound and other polycyclic musks accumulate in tissues and may break down the body’s defenses against toxic substances. This compound and other fragrance additives have been found in tissues in fish taken from US and German waterways[“].

Biochemical Properties

What are the biochemical properties of Galaxolide?

Cellular effects: Studies have shown that this compound can have effects on a variety of organisms. For example, in a study of three benthic invertebrates, this compound was found to affect their survival and growth[“]. In another study, changes in blood cell parameters and antioxidant enzyme activities in the gills and digestive glands of clams exposed to this compound were observed[“].

Molecular mechanisms: Markers of oxidative stress (glutathione-s-transferase) and endocrine disruption (estrogen-related receptors) were significantly reduced in the treated chironomids compared to the control group[“]. This suggests that this compound may interact with these biomolecules and affect their function.

Temporal effects: this compound's effects vary over time. In one study, mussels were exposed to this compound for 7, 14, and 21 days, and the effects on blood cell parameters and antioxidant enzyme activities were evaluated. The study found that the effects of this compound were mainly observed at the cellular level[“].

Common Problem

Some frequently asked questions about Galaxolide

What are the alternatives to this compound?

For those who wish to avoid polycyclic musks entirely, Musk methyl propionate is the closest olfactory alternative to this compound.

What is the role of Galamusk in perfume?

It is one of the musky ingredients used by perfume and cologne manufacturers to add musky scents to their products. It is also known as Abbalide/AstroMusk. Smell profile: clean, floral, white flowers, mallow seeds, red fruits, sweet and a bit soapy.

How much this compound to use in perfume?

Recommended to use this compound at 50% if unfamiliar with it as the this compound 100 (undiluted) form is very viscous and tends to polymerise.

Is this compound a synthetic musk?

This compound is a synthetic polycyclic musk used in perfumes and other personal care products.

How is this compound made?

Originally, the this compound used in perfumes was extracted from musk deer. However, for ecological and economic reasons, today's this compound are synthetically created. Commonly called white musk or transparent musk, it is created through organic synthesis and is essential for fragrance diffusion and tenacity.

Is this compound safe for skin?

As a fragrance ingredient, it is typically used in low concentrations and is considered safe for use in consumer products. However, as with any fragrance ingredient, it can cause skin irritation or an allergic reaction in some individuals with sensitive skin.

Research Directions

Future research directions and challenges of Galaxolide

This compound’s environmental effects and interaction with estrogen receptors The study investigates the presence of this compound® in environmental matrices and its interaction with human and trout estrogen receptors. It was found that this compound® can act as an antagonist to estrogen, inhibiting the effects of 17β-estradiol in both in vitro and in vivo assays. This suggests potential environmental and ecological impacts due to the widespread use of this compound® and its ability to interfere with hormonal activities in aquatic organisms[“].

Effects of this compound on Tumor Progression and Metastasis Research has been conducted on the effects of prolonged exposure to this compound on the metastatic potential of glioblastoma tumor spheroids. The study indicates that long-term, low-dose exposure to this compound can cause significant DNA damage, increase mutation load, and promote tumor spheroid invasion. It also affects the expression of genes and miRNAs associated with poor prognosis in glioblastoma, suggesting that this compound may have harmful effects on tumor progression and metastasis[“].

This compound synthesis and asymmetric catalysis A new method for synthesizing the stereoisomers of this compound® has been developed using asymmetric catalysis. This research direction focuses on the chemical synthesis aspect, aiming to improve the production process of this compound® by achieving high asymmetric inductions during the hydrogenation of an α-aryl acrylic acid[“].

Evaluation of the effects of this compound on exposed human skin The study addresses the quantification of this compound in personal care products and the assessment of human dermal exposure risk. A new analytical methodology was developed to measure this compound levels in various personal care products, revealing its widespread presence and estimating the daily human dermal exposure. This research direction is crucial for understanding the potential health risks associated with the use of this compound-containing products[“].

Scientific Research Applications

Galaxolide Application Guide and Best Practices

Fragrance and Perfumery:

This compound is a key ingredient in perfumes, colognes, and scented products due to its clean, sweet, musky, and woody odor.

Perfume manufacturers use it to add a musk-like fragrance to their creations.

Environmental Studies and Ecotoxicology:

Researchers study the environmental fate and toxicity of this compound.

It has been detected in waterways, tissues of fish, and other organisms[“].

Ecotoxicological assessments help understand its impact on aquatic ecosystems.

Water Treatment Technologies:

This compound can be present in wastewater due to its use in personal care products.

Studies explore its removal and degradation using advanced technologies like ferrate (Fe(VI))[“].

Understanding its behavior in water treatment processes is crucial for environmental protection.

Plant Tolerance Strategies:

Researchers investigate strategies to enhance plant tolerance to this compound-contaminated soil.

Approaches include using plant growth-promoting Actinobacteria and selenium nanoparticles[“].

These strategies promote photosynthesis and antioxidant defense in plants exposed to this compound.

Photography and Photographic Chemicals:

This compound is involved in the synthesis of light-sensitive compounds used in photography.

It contributes to the preparation of silver halide emulsions for photographic films and papers[“].

Cosmetic and Personal Care Product Formulations:

Beyond perfumes, this compound is used in shampoos, shower gels, creams, and detergents.

Its long-lasting scent makes it a popular choice for enhancing personal care products[“].

Agrochemicals and Pesticides:

This compound derivatives serve as intermediates in the synthesis of herbicides, insecticides, and fungicides.

Researchers modify the this compound structure to enhance the bioavailability and efficacy of these agrochemicals[“].

Flavor and Fragrance Industry:

This compound contributes to the creation of flavoring agents and fragrances.

Chemists use it to acylate alcohols, amines, or thiols, resulting in esters or amides with specific scents or flavors[“].

Textile and Leather Industry:

This compound-treated textiles and leather exhibit improved water repellency and durability[“].

Manufacturers apply it to fabric finishes and leather coatings.

Experimental Operation

Experimental research on Galaxolide

This study presents a new synthesis of the musk odorant this compound using a ruthenium-catalyzed asymmetric hydrogenation of an -aryl acrylic acid, achieving up to 89% asymmetric induction.

Abstract A new synthesis of the olfactorally active stereoisomers of the musk odorant this compound is reported. The key step is the ruthenium-catalysed asymmetric hydrogenation of an α-aryl acrylic acid: asymmetric inductions up to 89% have been achieved using a catalytic system prepared in situ by mixing [Ru(benzene)Cl 2 ] 2 with ( S )-BINAP[“].

This study developed a SPME-GC-MS method for determining this compound (HHCB) in water samples, with optimal extraction time, temperature, and pH=7.0, revealing 286ng/L of HHCB in urban sewage and below the limit of quantification in river water.

Described is a solid-phase microextraction-gas chromatography mass spectrometric procedure for the determination of this compound (HHCB) in water solution samples. In which 100 μm PDMS coated fiber were used. From the optimization experiments of SPME, we found the direct sampling is necessary. The extraction time and temperature were 40min and 35°C, respectively. the salinity of the solution almost has no effect on the extraction efficiency and pH=7.0 was suitable for the extraction of HHCB. The method were applied to the urban sewage and river water respectively and found the content of HHCB in the urban sewage is 286ng/L, while those in river water below limit of quantification[“][“][“].

The SPME-GC-MS method effectively determines this compound in water samples, with optimal conditions at 35°C, 40 minutes, and pH=7.0.

This paper described a solid-phase microextraction gas-chromatography mass spectrometric procedure for the determination of this compound(HHCB) in water samples with 100 μm PDMS coated fiber.The test results showed that the optimum conditions for HHCB extraction was the temperature at 35℃,extraction time 40mins and pH=7.0.The method were applied to the municipal sewage and river water,respectively and found the content of HHCB in the municipal sewage is 286 ng/L,while that in river water below the quantification limit of this method.

The developed method effectively quantifies this compound in personal care products, revealing a significant daily human dermal exposure of 904 g day1 in products like skin care, shower, hair care, and oral care products.

Musks are synthetic fragrances applied on personal care and household products as fixatives, by retarding the release of other fragrances with higher volatility. This compound is the most used polycyclic musk since the 90th decade, and it has been detected in several environmental and biological matrices, particularly in human tissues and fluids. For exposure assessment purposes, large‐monitoring data need to be obtained and rapid but reliable analytical techniques are requested. The main objective of this study is to develop and validate a new and fast analytical methodology to quantify this compound in personal care products and to apply this method to real matrices like skin care products (creams and lotions), shower products (soap bar), hair care products (shampoo and hair conditioner) and oral care products (toothpaste), to evaluate the human dermal exposure risk. A dispersive solid‐phase extraction is proposed, using QuEChERS methodology, followed by HPLC with fluorescence detection. Some extraction parameters were studied, like the ratio of sample/solvent amounts, the homogenization time, the salt addition effect and the used sorbents. The validation parameters of the developed method were the following: a linearity range of 0.005–1.002 mg kg−1 sample, a limit of detection of 0.001 mg kg−1 sample, repeatability between 0.7% and 11.3% (variation coefficient of six standard injections), an intermediate precision of 2.5% (variation coefficient of six independent analysis of the same sample), mean recoveries ranging from 65% (soap bar) to 95% (body cream) and 3% of global uncertainty in most of the working range. The time of analysis, including the extraction steps, is 60 min, allowing a throughput of 4 samples h−1. This compound was detected in all of the seven analysed products in concentrations ranging from 0.04 ± 0.01 mg kg−1 sample (toothpaste) to 280.78 ± 8.19 mg kg−1 sample (perfumed body cream), which may correspond to a significant estimated daily human dermal exposure of 904 μg day−1[“][“][“].

Product Comparison

Galaxolide and Musk Methyl Propionate: Similarities and Differences of Organic Compounds

This compound and musk methyl propionate are two aroma ingredients used in perfumes and personal care products. Below are their similarities and differences:

Similarities

Usage

Both this compound and musk methyl propionate are synthetic aroma chemicals commonly used in the fragrance industry[“].

They are used as fragrance ingredients to enhance the scent of perfumes, colognes, or other personal care products[“].

Chemical Nature

Both compounds belong to the class of musk fragrances and share similar aromatic characteristics.

They are both synthetic musk compounds designed to mimic the scent of natural musk.

Persistence

This compound and musk methyl propionate are known for their long-lasting fragrance properties[“].

They provide a lingering scent that helps to enhance the overall longevity of perfumes and fragranced products.

Differences

Chemical Structure

This compound (also known as HHCB or 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran) is a polycyclic musk compound.

Musk methyl propionate (chemical formula C13H22O2) is an ester compound with a simpler chemical structure compared to this compound.

Aroma Profile

This compound is known for its fresh, clean, and slightly floral aroma profile[“].

Musk methyl propionate tends to have more animalic and musky characteristics, providing a warm and sensual scent.

Applications

This compound is widely used in various fragrance applications, including perfumes, colognes, laundry detergents, and fabric softeners[“].

Musk methyl propionate is commonly used in perfumery to add depth and complexity to fragrances.

Regulatory Status

This compound has undergone extensive safety assessments and is approved for use in fragrance applications by regulatory authorities worldwide.

The regulatory status of musk methyl propionate may vary depending on regional regulations and guidelines[“].

Environmental Impact

This compound has been detected in environmental samples, such as water bodies and wildlife, raising concerns about its persistence and potential ecological impact[“].

Musk methyl propionate may also have environmental considerations, but specific data on its environmental fate and impact may be limited compared to this compound.

Related Small Molecules

Berberine,BTZ043 Racemate,Teicoplanin,Ornidazole,Skatole,Berberine sulfate,Pipemidic acid,Ceftiofur,Macozinone,2-Aminothiazole,Furagin,Trigonelline hydrochloride,Methyl alpha-D-mannopyranoside,Pefloxacin mesylate,6-Methoxydihydrosanguinarine

Properties

IUPAC Name |

4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKNPOPIGWHAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027373 | |

| Record name | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid with a strong odor of musk; mp = 57-58 deg C; [Merck Index] Nearly colorless viscous liquid; [HSDB] Viscous liquid with a musk-like odor; mp = -5 deg C; [CHEMINFO] Viscous liquid; mp = -10-0 deg C; [eChemPortal: ESIS: RAR] | |

| Record name | Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Galaxolide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 128 °C at 0.8 mm Hg | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.75 mg/L at 25 °C, In water, 1.65-1.99 mg/L at 25 °C and pH 5-9[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0054 at 20 °C/4 °C, Density: 0.99 to 1.017 g/cu cm at 20 °C, Crystal density: 1.087 g/cu cm | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00054 [mmHg], 5.45X10-4 mm Hg at 25 °C | |

| Record name | Galaxolide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from ethanol, Viscous liquid[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno, Almost colorless viscous liquid | |

CAS No. |

1222-05-5 | |

| Record name | Galaxolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galaxolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLINDANOPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14170060AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

57-58 °C, MP: -10 to 0 °C (mixture of isomers) | |

| Record name | Galaxolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.